N-(4-bromo-2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(4-bromo-2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide can undergo reduction to form an amino group.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted benzamides: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-(4-bromo-2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to interact with specific molecular targets, which could lead to the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and bromine atom play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide
- N-(4-bromo-2,6-dimethylphenyl)-N,N-dimethylamine
- 4-bromo-2,6-dimethylphenol
Uniqueness: N-(4-bromo-2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-9-6-12(4-5-14(9)19(21)22)16(20)18-15-10(2)7-13(17)8-11(15)3/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIITEDKEGAKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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